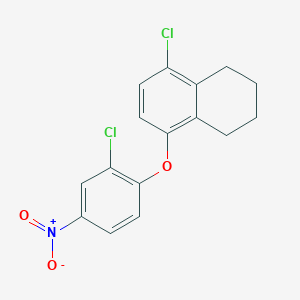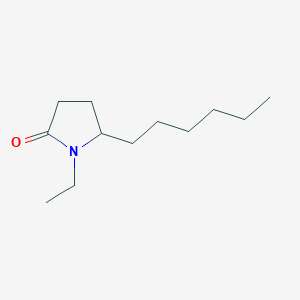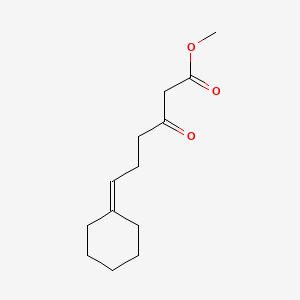
Methyl 6-cyclohexylidene-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-cyclohexylidene-3-oxohexanoate is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanoic acid and features a cyclohexylidene group attached to the hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-cyclohexylidene-3-oxohexanoate can be synthesized through the ozonolytic cleavage of cyclohexene. The process involves the following steps :
Ozonolysis: Cyclohexene is reacted with ozone in the presence of dichloromethane and methanol at -78°C. The reaction forms an ozonide intermediate.
Reduction: The ozonide intermediate is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-cyclohexylidene-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-cyclohexylidene-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl 6-cyclohexylidene-3-oxohexanoate involves its interaction with various molecular targets:
Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction.
Pathways: It may participate in metabolic pathways involving fatty acid derivatives and ketone bodies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-oxohexanoate: A simpler analog without the cyclohexylidene group.
Methyl 6,6-dimethoxyhexanoate: Contains additional methoxy groups, altering its reactivity and properties.
Uniqueness
Methyl 6-cyclohexylidene-3-oxohexanoate is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
78249-37-3 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 6-cyclohexylidene-3-oxohexanoate |
InChI |
InChI=1S/C13H20O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h8H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
SCIKOJWHTULJHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)CCC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


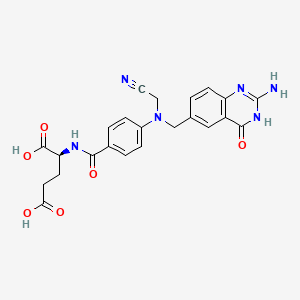
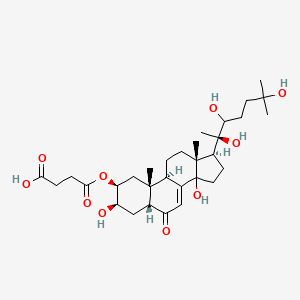

![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
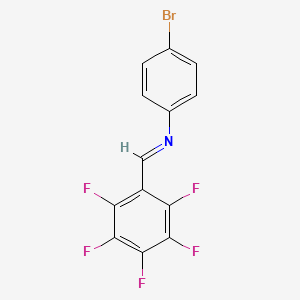
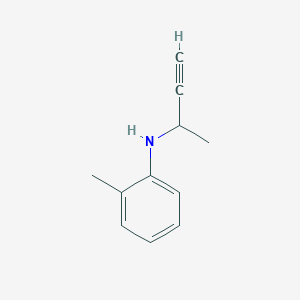

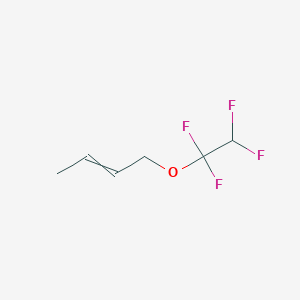
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

